molecular formula C16H26Cl2N2O2 B1532154 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 1185304-87-3

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Cat. No. B1532154
M. Wt: 349.3 g/mol
InChI Key: ARTYZUFMODLDLY-UHFFFAOYSA-N
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Description

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2O2 . It has an average mass of 349.296 Da and a monoisotopic mass of 348.137146 Da .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) describes the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were investigated for their antidepressant and antianxiety activities, showcasing the application of similar compounds in therapeutic research (J. Kumar et al., 2017).

Crystal Structure Analysis

Research on fluphenazine dihydrochloride dimethanol solvate by Petrus et al. (2012) provides insights into the crystal structure of compounds with similar chemical backbones, highlighting their potential in the development of pharmacologically active agents (Joanna Petrus et al., 2012).

Anticancer Activity

Lv et al. (2019) investigated the heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one for its anti-bone cancer activity and molecular docking investigations. This study exemplifies the application of piperazine derivatives in oncology research (G. Lv et al., 2019).

Thermoset Synthesis

Agag and Takeichi (2003) focused on the synthesis and characterization of novel benzoxazine monomers containing allyl groups and their applications in creating high-performance thermosets. This research demonstrates the utility of such compounds in materials science (T. Agag & T. Takeichi, 2003).

Bioactivity and Enzyme Inhibition

A study by Yamali et al. (2016) on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases investigated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This highlights the potential of piperazine derivatives in drug discovery and enzyme inhibition research (C. Yamali et al., 2016).

properties

IUPAC Name

1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.2ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18;;/h2-4,6-7,15,17,19H,1,5,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTYZUFMODLDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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